molecular formula C18H21N5O2 B2976819 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one CAS No. 2380070-48-2

1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one

Cat. No. B2976819
CAS RN: 2380070-48-2
M. Wt: 339.399
InChI Key: YJZROFMMYQTRSX-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that this compound acts as a modulator of certain receptors in the brain, such as the nicotinic acetylcholine receptor and the serotonin receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one in lab experiments is its ability to modulate certain receptors in the brain, which can be useful in studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animal models.

Future Directions

There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one. One area of future research is the development of more potent and selective compounds that can modulate specific receptors in the brain. Another area of future research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further research to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid, 5,6,7,8-tetrahydroquinazolin-4-amine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in neuroscience research to study the function of certain receptors in the brain.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-25-16-10-13(6-7-19-16)23-9-8-22(11-17(23)24)18-14-4-2-3-5-15(14)20-12-21-18/h6-7,10,12H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZROFMMYQTRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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